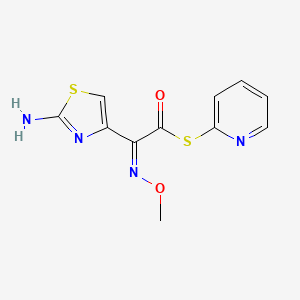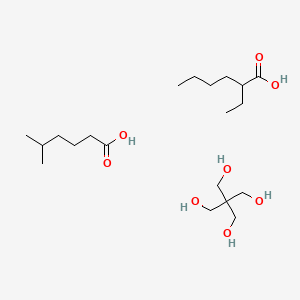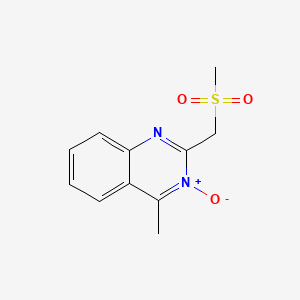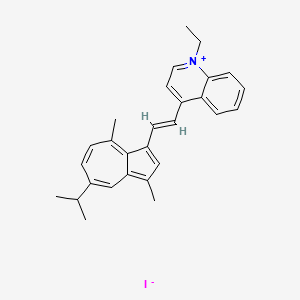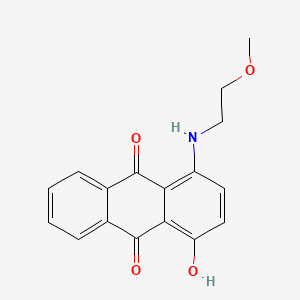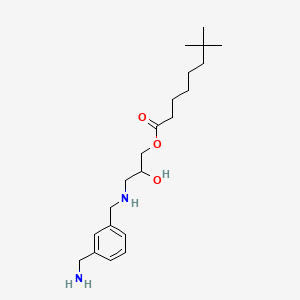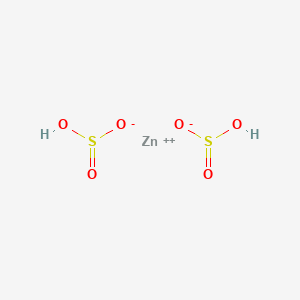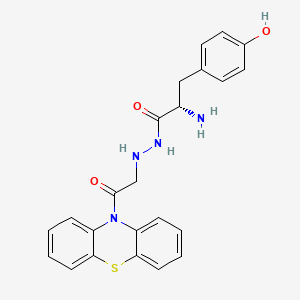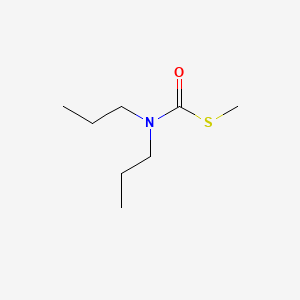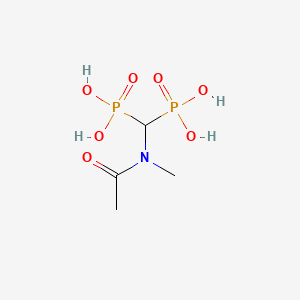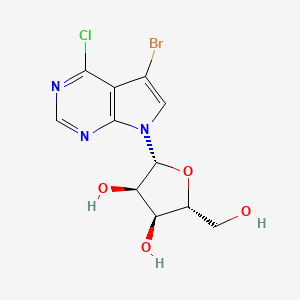
7H-Pyrrolo(2,3-d)pyrimidine, 5-bromo-4-chloro-7-beta-D-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 103803 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is often studied for its interactions and effects in different chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 103803 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Starting Materials: Selection of appropriate starting materials that will undergo chemical transformations.
Reaction Conditions: Use of specific solvents, temperatures, and catalysts to facilitate the desired chemical reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of NSC 103803 may involve large-scale chemical reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch Processing: Producing the compound in discrete batches with strict quality control measures.
Continuous Processing: Using continuous flow reactors to produce the compound in a steady stream, which can be more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 103803 can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another in the molecule.
Common Reagents and Conditions
The reactions involving NSC 103803 often require specific reagents and conditions, such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
NSC 103803 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 103803 involves its interaction with specific molecular targets and pathways. This can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
NSC 103803 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound with similar chemical properties but different biological activities.
NSC 181339-01: Known for its use in different therapeutic applications.
NSC 8184: Studied for its distinct mechanism of action and effects.
In comparison, NSC 103803 may offer unique advantages in terms of its reactivity, stability, or specific interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
24385-15-7 |
|---|---|
Formule moléculaire |
C11H11BrClN3O4 |
Poids moléculaire |
364.58 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11BrClN3O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
CUKHVEVYOJENQF-IOSLPCCCSA-N |
SMILES isomérique |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)Br |
SMILES canonique |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



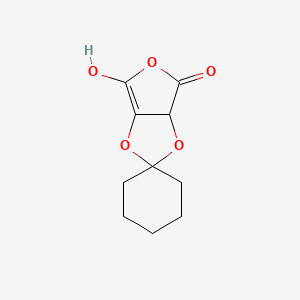
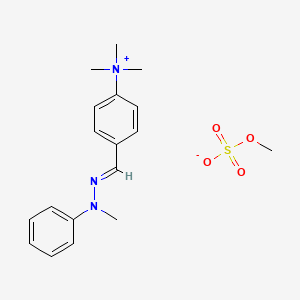
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
